molecular formula C20H16Cl2N4O2S B12215222 N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide

N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B12215222
M. Wt: 447.3 g/mol
InChI Key: VOUFFQCSFHNWGF-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with acetylamino, chlorobenzyl, and sulfanyl groups, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-chloroaniline.

    Formation of Intermediate: The 4-chlorobenzoic acid is esterified with methanol, followed by hydrazination to form the hydrazide.

    Cyclization: The hydrazide undergoes cyclization with thiourea to form the pyrimidine ring.

    Substitution: The pyrimidine intermediate is then subjected to nucleophilic substitution with 4-chlorobenzyl chloride and acetylation with acetic anhydride to introduce the acetylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Using large reactors to carry out the esterification, hydrazination, and cyclization steps.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)acetamide: Similar structure but lacks the pyrimidine ring and chlorobenzyl group.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a pyrimidine ring.

    1,3,4-thiadiazole derivatives: Similar sulfur-containing heterocycles with different substituents.

Uniqueness

N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and the pyrimidine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H16Cl2N4O2S

Molecular Weight

447.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-2-[(4-chlorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H16Cl2N4O2S/c1-12(27)24-15-6-8-16(9-7-15)25-19(28)18-17(22)10-23-20(26-18)29-11-13-2-4-14(21)5-3-13/h2-10H,11H2,1H3,(H,24,27)(H,25,28)

InChI Key

VOUFFQCSFHNWGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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